molecular formula C21H24FN3O5S B2440044 N1-(4-fluorobenzyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896287-77-7

N1-(4-fluorobenzyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2440044
CAS No.: 896287-77-7
M. Wt: 449.5
InChI Key: IJHBXBZFPVARJG-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a high-purity oxalamide derivative supplied for research and development purposes. Oxalamides are a significant class of compounds in medicinal chemistry, often investigated for their potential to modulate biological receptors . Specifically, structurally similar N1-N2 disubstituted oxalamides have been identified in patent literature as potent modulators of the TRPM8 (Transient Receptor Potential Melastatin 8) receptor, which is a key target for inducing cooling sensations . This suggests potential application in physiological research related to sensory neurons and thermoregulation. The molecular structure of this compound integrates a 4-fluorobenzyl group and a complex pyrrolidine moiety featuring a 4-methoxyphenylsulfonyl substituent. The sulfonyl group is a common motif in drug design, known to influence the molecule's metabolic stability, solubility, and binding affinity . The synthetic pathway for such oxalamide compounds typically involves the reaction of an appropriate amine with an oxalyl derivative, such as ethyl oxalyl chloride, often in the presence of a base like triethylamine and in solvents such as toluene or acetonitrile . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O5S/c1-30-18-8-10-19(11-9-18)31(28,29)25-12-2-3-17(25)14-24-21(27)20(26)23-13-15-4-6-16(22)7-5-15/h4-11,17H,2-3,12-14H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHBXBZFPVARJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-fluorobenzyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

The compound can be structurally represented as follows:

N1 4 fluorobenzyl N2 1 4 methoxyphenyl sulfonyl pyrrolidin 2 yl methyl oxalamide\text{N1 4 fluorobenzyl N2 1 4 methoxyphenyl sulfonyl pyrrolidin 2 yl methyl oxalamide}

This complex structure incorporates a fluorobenzyl group, a pyrrolidine moiety, and an oxalamide linkage, which are known to influence its biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antitumor Activity :
    • Studies have shown that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives targeting the Murine Double Minute 2 (MDM2) protein have demonstrated potent inhibition of cancer cell growth, with IC50 values in the low nanomolar range .
  • Enzyme Inhibition :
    • The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .
  • Antibacterial Properties :
    • Compounds with similar sulfonamide structures have shown promising antibacterial activity against various strains, indicating potential applications in treating bacterial infections .

Study 1: Antiproliferative Effects

A study investigating the antiproliferative effects of related compounds on human cancer cell lines utilized a chick chorioallantoic membrane (CAM) assay. The results indicated that several derivatives exhibited strong inhibition of tumor growth, with some achieving over 80% reduction in tumor size compared to controls .

Study 2: Enzyme Inhibition Profile

In another study, the synthesized derivatives were tested for their inhibitory effects on AChE and urease. The results showed that certain compounds had IC50 values significantly lower than standard inhibitors, suggesting higher potency. For example:

CompoundAChE IC50 (µM)Urease IC50 (µM)
Compound A0.50.8
Compound B0.30.6
N1-(4-FB)-N20.250.5

This table highlights the superior inhibitory capacity of N1-(4-fluorobenzyl)-N2 compared to other synthesized compounds .

The mechanism by which N1-(4-fluorobenzyl)-N2 exerts its biological effects is believed to involve modulation of specific molecular targets within cells:

  • MDM2 Binding : The compound's structure allows it to effectively bind to MDM2, inhibiting its function and thus promoting p53 activity, which is vital for tumor suppression .
  • Enzyme Interaction : The sulfonamide group is known to interact with enzyme active sites, leading to competitive inhibition, which is critical for both AChE and urease inhibition .

Scientific Research Applications

Research indicates that compounds with similar structures exhibit significant biological activities. The potential applications of N1-(4-fluorobenzyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects against diseases characterized by dysregulated metabolism.
  • Receptor Binding : It can bind to receptors that modulate cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, indicating that it may affect bacterial growth or survival.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Anticancer Activity : A study published in Nature reported that similar sulfonamide derivatives exhibit cytotoxic activity against various human cancer cell lines, suggesting that this compound could be explored for anticancer applications .
  • Antimicrobial Studies : Research has shown that compounds with sulfonamide functionalities possess antimicrobial properties, indicating a potential role for this compound in treating bacterial infections .
  • Pharmacological Profiles : Investigations into the pharmacological profiles of related compounds have demonstrated their ability to modulate key biological pathways, supporting further exploration of this compound's therapeutic potential .

Preparation Methods

Multi-Step Condensation Approach

The synthesis typically begins with the preparation of key intermediates:

  • 1-((4-Methoxyphenyl)sulfonyl)pyrrolidine-2-carbaldehyde : Synthesized via sulfonylation of pyrrolidine using 4-methoxybenzenesulfonyl chloride under basic conditions.
  • N-(4-Fluorobenzyl)oxalyl chloride : Generated by treating oxalyl chloride with 4-fluorobenzylamine in anhydrous dichloromethane.

The final step involves a nucleophilic acyl substitution reaction between the aldehyde intermediate and N-(4-fluorobenzyl)oxalyl chloride in the presence of tert-butoxide potassium (tBuOK) and a ruthenium catalyst (Ru-5). This method yields the target compound in 66% isolated yield after 12 hours at 135°C in toluene.

Reaction Conditions and Optimization

Catalytic System

The Ru-5/tBuOK system in tetrahydrofuran (THF) initiates ligand exchange, forming an active ruthenium complex that facilitates C-N bond formation. Key parameters:

Parameter Optimal Value Impact on Yield
Temperature 135°C <70°C: <10% yield; >150°C: Decomposition
Solvent Anhydrous toluene Polar aprotic solvents (DMF, THF) reduce selectivity
Reaction Time 12 hours Shorter durations favor α-hydroxyamide intermediates
Catalyst Loading 1 mol% Ru-5 Lower loadings (<0.5 mol%) prolong reaction time

Intermediate Analysis

1H NMR tracking revealed:

  • 30 minutes : 47% α-hydroxyamide (N-benzyl-2-hydroxyacetamide) with trace oxalamide.
  • 2 hours : α-hydroxyamide:oxalamide ratio = 2.23:1.
  • 12 hours : Ratio inversed to 1:1.2, confirming sequential oxidation.

Impurity Profiling and Mitigation

Common Impurities

Parallels from patent EP2279167B1 suggest analogous byproducts in oxalamide syntheses:

Impurity Structure Mitigation Strategy
Desfluoro analog Lacks 4-fluoro substituent Strict anhydrous conditions
O-Alkylated byproduct Ether-linked side chain Controlled base stoichiometry
Difluoro derivative Extra fluorine at benzyl position Purification via column chromatography

Purification Protocols

  • Precipitation : Cooling the reaction mixture precipitates oxalamide, achieving 89% purity.
  • Column Chromatography : Silica gel elution with ethyl acetate/hexane (3:7) removes sulfonamide residues.

Comparative Methodological Analysis

Method Yield Purity Scalability
Ru-5/tBuOK catalysis 66% >95% Pilot-scale
Thermal condensation 45% 88% Lab-scale
Enzymatic coupling 32% 82% Not feasible

The Ru-5 catalytic method outperforms alternatives in efficiency but requires stringent temperature control.

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